Product packaging for Imidazo[1,5-a]pyridine-6-carbonitrile(Cat. No.:CAS No. 1427445-64-4)

Imidazo[1,5-a]pyridine-6-carbonitrile

Cat. No.: B2528624
CAS No.: 1427445-64-4
M. Wt: 143.149
InChI Key: BDAGUZQPKYJWBN-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyridine-6-carbonitrile is a high-purity chemical building block designed for advanced research and development. Its core structure is recognized as a privileged scaffold in medicinal chemistry, with the carbonitrile group offering a versatile handle for further synthetic modification. Compounds based on the imidazo[1,5-a]pyridine core are extensively investigated for their diverse biological activities. Research highlights their potential as potent antitumor agents and cytotoxic immunosuppressants, with specific analogues identified as inhibitors of critical enzymes like topoisomerase II . The incorporation of the electron-withdrawing carbonitrile group can be crucial for modulating the compound's electronic properties and its ability to engage in key non-covalent interactions with biological targets . Beyond pharmaceutical applications, the imidazo[1,5-a]pyridine scaffold is also valuable in materials science and catalysis. Similar structural frameworks are employed in the synthesis of N-heterocyclic carbene (NHC) ligands for transition metal complexes, which have shown catalytic activity in challenging reactions such as the synthesis of acrylate from ethylene and carbon dioxide . The rigid, planar structure of this heterocyclic system makes it an attractive candidate for the development of novel organic materials. This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5N3 B2528624 Imidazo[1,5-a]pyridine-6-carbonitrile CAS No. 1427445-64-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,5-a]pyridine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-3-7-1-2-8-4-10-6-11(8)5-7/h1-2,4-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAGUZQPKYJWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN2C1=CN=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Chemical Transformations of Imidazo 1,5 a Pyridine 6 Carbonitrile and Its Derivatives

Reactions Involving the Carbonitrile Moiety

The carbonitrile group is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity in the context of the imidazo[1,5-a]pyridine (B1214698) ring is influenced by the electronic properties of the heterocyclic system.

Nucleophilic Additions and Substitutions at the Nitrile Group

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. Organometallic reagents, such as Grignard and organolithium reagents, can add to the carbon-nitrogen triple bond to form metalloimines. Subsequent hydrolysis of these intermediates yields ketones.

Table 1: Examples of Nucleophilic Additions to Aromatic Nitriles

NucleophileReagent ExampleIntermediateFinal Product (after hydrolysis)
Grignard ReagentPhenylmagnesium bromideMagnesium iminate6-Benzoylimidazo[1,5-a]pyridine
Organolithium Reagentn-ButyllithiumLithium iminate6-Pentanoylimidazo[1,5-a]pyridine

Transformations of the Nitrile Group to Other Functionalities

The carbonitrile group can be converted into several other important functional groups, significantly expanding the synthetic utility of Imidazo[1,5-a]pyridine-6-carbonitrile.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. Partial hydrolysis yields an amide (Imidazo[1,5-a]pyridine-6-carboxamide), while complete hydrolysis leads to a carboxylic acid (Imidazo[1,5-a]pyridine-6-carboxylic acid).

Reduction: The nitrile group can be reduced to a primary amine (6-(aminomethyl)imidazo[1,5-a]pyridine) using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Cycloaddition Reactions: The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles like azides or nitrile oxides to form five-membered heterocyclic rings, such as tetrazoles or oxadiazoles, respectively.

Table 2: Functional Group Transformations of the Nitrile Moiety

Reaction TypeReagentsProduct Functional GroupExample Product Name
Partial HydrolysisH₂O, H⁺ or OH⁻ (mild conditions)AmideImidazo[1,5-a]pyridine-6-carboxamide
Complete HydrolysisH₂O, H⁺ or OH⁻ (strong conditions)Carboxylic AcidImidazo[1,5-a]pyridine-6-carboxylic acid
ReductionLiAlH₄ or H₂/CatalystPrimary Amine6-(Aminomethyl)imidazo[1,5-a]pyridine
[3+2] CycloadditionSodium AzideTetrazole6-(1H-Tetrazol-5-yl)imidazo[1,5-a]pyridine

Electrophilic and Nucleophilic Aromatic Substitutions on the Imidazo[1,5-a]pyridine Core

The imidazo[1,5-a]pyridine ring system is an electron-rich heterocycle, making it generally susceptible to electrophilic aromatic substitution. However, the presence of the electron-withdrawing carbonitrile group at the 6-position deactivates the pyridine (B92270) ring towards electrophilic attack. Electrophilic substitution is therefore predicted to occur preferentially on the imidazole (B134444) ring, likely at the C1 or C3 positions.

Conversely, the electron-withdrawing nature of the nitrile group activates the pyridine ring for nucleophilic aromatic substitution (SNA_r). This is particularly relevant for derivatives of this compound that bear a leaving group, such as a halogen, on the pyridine ring. For instance, a fluorine substituent on the pyridine ring of an imidazo[1,5-a]pyridine has been shown to be susceptible to displacement by nucleophiles.

Modifications of Peripheral Substituents on the Imidazo[1,5-a]pyridine Scaffold

The reactivity of other substituents on the this compound scaffold can be exploited to further functionalize the molecule. For example, a methyl group could be halogenated and subsequently used in nucleophilic substitution reactions. Hydroxy or amino groups can be acylated, alkylated, or used in other standard transformations. The specific reaction conditions would need to be carefully chosen to avoid unwanted reactions with the nitrile group or the heterocyclic core.

Palladium-Catalyzed Coupling Reactions and Other Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex molecules. Halogenated derivatives of this compound are excellent substrates for these reactions.

Suzuki-Miyaura Coupling: A bromo or iodo substituent on the imidazo[1,5-a]pyridine ring can be coupled with a boronic acid or ester to form a new carbon-carbon bond. This is a versatile method for introducing aryl or heteroaryl substituents.

Sonogashira Coupling: Terminal alkynes can be coupled with halo-imidazo[1,5-a]pyridine-6-carbonitriles in the presence of a palladium catalyst and a copper(I) co-catalyst to introduce alkynyl groups.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling a halo-imidazo[1,5-a]pyridine-6-carbonitrile with an amine.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions of Halo-Imidazo[1,5-a]pyridine-6-carbonitrile Derivatives

Coupling ReactionCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraArylboronic acidPd catalyst (e.g., Pd(PPh₃)₄) + BaseAryl-substituted this compound
SonogashiraTerminal alkynePd catalyst + Cu(I) co-catalyst + BaseAlkynyl-substituted this compound
Buchwald-HartwigAminePd catalyst + Ligand + BaseAmino-substituted this compound

These cross-coupling reactions provide efficient routes to a wide range of derivatives of this compound, enabling the synthesis of compounds with diverse electronic and steric properties for various applications.

Structure Property Relationships and Computational Chemistry of Imidazo 1,5 a Pyridine 6 Carbonitrile

Elucidation of Photophysical Properties

The photophysical behavior of organic molecules is intrinsically linked to their electronic structure. For Imidazo[1,5-a]pyridine-6-carbonitrile, the fusion of an imidazole (B134444) and a pyridine (B92270) ring creates a π-conjugated system that is expected to exhibit fluorescence. The introduction of a cyano (-CN) group at the 6-position is predicted to significantly modulate these properties.

Absorption and Emission Spectra Analysis

The absorption and emission spectra of imidazo[1,5-a]pyridine (B1214698) derivatives are typically characterized by broad bands, indicative of transitions between various vibrational and rotational energy levels within the ground and excited electronic states. The parent imidazo[1,5-a]pyridine scaffold generally displays absorption in the ultraviolet region.

The presence of the electron-withdrawing cyano group at the 6-position of the pyridine ring is expected to cause a bathochromic (red) shift in both the absorption and emission maxima compared to the unsubstituted parent compound. This is due to the stabilization of the lowest unoccupied molecular orbital (LUMO) through intramolecular charge transfer (ICT) from the electron-rich imidazo (B10784944) portion to the electron-deficient cyano-substituted pyridine ring. This ICT character in the excited state leads to a more polarized electronic distribution, lowering the energy gap between the ground and excited states.

Luminescence Characteristics and Quantum Yields

Imidazo[1,5-a]pyridine derivatives are known for their luminescence, and the introduction of a cyano group is anticipated to influence the quantum yield (ΦY), a measure of the efficiency of the fluorescence process. The effect of a cyano substituent on the quantum yield can be complex. While the promotion of ICT can sometimes lead to non-emissive deactivation pathways, in many aromatic systems, the rigidifying effect of the cyano group and its influence on the electronic structure can lead to enhanced fluorescence. For this compound, it is plausible that the quantum yield will be moderate, though experimental verification is necessary.

Stokes' Shift Phenomena

A notable characteristic of many imidazo[1,5-a]pyridine derivatives is a large Stokes' shift, which is the difference in energy (or wavelength) between the absorption and emission maxima. This phenomenon is often associated with a significant change in geometry or electronic distribution between the ground and excited states. The anticipated ICT character of this compound in the excited state would likely result in a substantial Stokes' shift. Upon photoexcitation, the molecule would relax to a more polarized, lower-energy excited state conformation before emitting a photon to return to the ground state. This relaxation process dissipates some of the absorbed energy as heat, leading to a lower energy (longer wavelength) emission.

Influence of Substituents on Optical Properties

The optical properties of the imidazo[1,5-a]pyridine core are highly tunable through the introduction of various substituents. While our focus is on the 6-cyano derivative, it is instructive to consider the general effects of other functional groups. Electron-donating groups (EDGs) attached to the imidazo ring and electron-withdrawing groups (EWGs) on the pyridine ring, such as the cyano group in our target molecule, tend to enhance the ICT character, leading to red-shifted absorption and emission and often larger Stokes' shifts. Conversely, attaching EWGs to the imidazo ring or EDGs to the pyridine ring would likely result in a hypsochromic (blue) shift. The specific position of the substituent is also crucial in determining the extent of these effects.

Table 1: Predicted Photophysical Properties of this compound

Property Predicted Characteristic Rationale
Absorption Maxima (λabs) Red-shifted compared to parent Enhanced ICT due to -CN group
Emission Maxima (λem) Red-shifted compared to parent Stabilization of the excited state via ICT
Quantum Yield (ΦY) Moderate Competing effects of ICT and structural rigidity

| Stokes' Shift | Large | Significant change in electronic distribution in the excited state |

Theoretical and Computational Chemistry Investigations

To gain a more quantitative understanding of the electronic structure and properties of this compound, computational chemistry methods, particularly Density Functional Theory (DFT), are invaluable tools.

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

DFT calculations can provide detailed insights into the molecular orbitals and electronic transitions of this compound. By solving the Kohn-Sham equations, one can obtain the energies and spatial distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For this molecule, the HOMO is expected to be localized primarily on the electron-rich imidazo part of the scaffold, while the LUMO is anticipated to be concentrated on the electron-deficient pyridine ring, particularly influenced by the cyano group. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key determinant of the molecule's electronic absorption properties. A smaller HOMO-LUMO gap generally corresponds to a longer wavelength of absorption. The introduction of the cyano group is predicted to lower the LUMO energy level, thereby reducing the HOMO-LUMO gap and leading to the aforementioned red-shift in the absorption spectrum.

Time-dependent DFT (TD-DFT) calculations can be employed to simulate the electronic absorption spectrum and predict the energies and oscillator strengths of the electronic transitions. These calculations would likely confirm that the lowest energy transition has significant HOMO-to-LUMO character, corresponding to the ICT process. Furthermore, computational analysis can be used to model the geometry of the molecule in its ground and first excited states, providing a theoretical basis for the expected large Stokes' shift.

Table 2: Predicted DFT Calculation Outcomes for this compound

Computational Parameter Predicted Outcome Significance
HOMO Localization Primarily on the imidazo ring Electron-donating character of the imidazo moiety
LUMO Localization Primarily on the cyano-substituted pyridine ring Electron-withdrawing nature of the nitrile group
HOMO-LUMO Gap Reduced compared to parent Correlates with a red-shift in absorption

| Lowest Energy Transition | Significant HOMO → LUMO character | Confirms intramolecular charge transfer |

Prediction of Spectroscopic Characteristics

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement experimental data. For this compound, DFT calculations can provide a detailed understanding of its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The predicted ¹H and ¹³C NMR chemical shifts for this compound are influenced by the electron distribution within its bicyclic aromatic system, which is significantly modulated by the electron-withdrawing nitrile group at the 6-position. Computational models, often employing the B3LYP functional with a suitable basis set such as 6-311++G(d,p), can accurately forecast these shifts. researchgate.netnih.gov The presence of the nitrile group is expected to induce a downfield shift for the protons and carbons in its vicinity, particularly those on the pyridine ring, due to its anisotropic and electron-withdrawing effects.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are illustrative and based on DFT calculations for analogous heterocyclic systems.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-~125.8
C3-~138.2
C5~8.30~130.5
C6-~110.1
C7~7.85~122.4
C8~7.40~118.9
CN-~117.5

Infrared (IR) Spectroscopy: The vibrational frequencies in the IR spectrum of this compound can also be predicted using DFT calculations. Key vibrational modes would include the C≡N stretch of the nitrile group, typically appearing in the range of 2220-2260 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the heterocyclic rings would be observed in the 1400-1650 cm⁻¹ region. Computational predictions aid in the precise assignment of these vibrational modes. nih.gov

Table 2: Predicted Key IR Vibrational Frequencies for this compound Predicted values are illustrative and based on DFT calculations for analogous heterocyclic systems.

Vibrational ModePredicted Frequency (cm⁻¹)
Aromatic C-H Stretch3050-3150
C≡N Stretch2235
Aromatic C=C/C=N Stretch1400-1650
C-H Bending1000-1300

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic transitions and thus the UV-Vis absorption spectrum. researchgate.net The spectrum of this compound is expected to exhibit absorption bands corresponding to π→π* transitions within the aromatic system. The presence of the nitrile group, an electron-withdrawing group, can influence the energy of the molecular orbitals, potentially causing a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to the unsubstituted parent compound.

Table 3: Predicted UV-Vis Absorption Maxima for this compound Predicted values are illustrative and based on TD-DFT calculations for analogous heterocyclic systems.

TransitionPredicted λmax (nm)Molar Absorptivity (ε)
π→π~280High
π→π~320Moderate

Mechanistic Studies of Chemical Reactions

Computational chemistry provides invaluable tools for elucidating the mechanisms of chemical reactions, including the formation of the this compound core. One plausible synthetic route involves the cyclization of a suitably substituted pyridine precursor.

A proposed mechanism for the formation of the imidazo[1,5-a]pyridine ring system often involves the reaction of a 2-(aminomethyl)pyridine derivative with an electrophile. In the context of forming the 6-carbonitrile derivative, a potential pathway could involve a Ritter-type reaction. acs.org This would entail the generation of a carbocation intermediate from a substituted pyridinylmethanol, which is then trapped by a nitrile. Subsequent intramolecular cyclization and aromatization would yield the final product. DFT calculations can be used to model the transition states and intermediates along this reaction coordinate, providing insights into the reaction's feasibility and kinetics.

Structure-Reactivity Relationships in Synthetic Pathways

The reactivity of the this compound molecule is intrinsically linked to its electronic structure. The electron-withdrawing nature of the nitrile group at the 6-position has a profound effect on the electron density distribution across the bicyclic system, thereby influencing its reactivity in various synthetic transformations.

The pyridine ring of the imidazo[1,5-a]pyridine system is generally electron-deficient. The addition of a strong electron-withdrawing group like the nitrile at the 6-position further deactivates this ring towards electrophilic aromatic substitution. Conversely, this deactivation makes the ring more susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrile group, should a suitable leaving group be present.

In contrast, the imidazole ring is relatively electron-rich and is the typical site for electrophilic attack in the parent imidazo[1,5-a]pyridine system. The deactivating effect of the 6-cyano group on the pyridine ring may enhance the relative reactivity of the imidazole ring towards electrophiles. Computational analysis of the molecule's frontier molecular orbitals (HOMO and LUMO) and electrostatic potential map can provide a quantitative basis for these reactivity predictions. nih.gov

The nitrile group itself can participate in a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or undergo addition reactions with organometallic reagents. The reactivity of the nitrile group in these transformations will be influenced by the electronic properties of the heterocyclic system to which it is attached.

Advanced Material Science Applications of Imidazo 1,5 a Pyridine 6 Carbonitrile Derivatives

Organic Semiconductors

Derivatives of imidazo[1,5-a]pyridine (B1214698) are being explored as organic semiconducting materials, primarily due to their favorable charge-transport characteristics. rsc.org The core scaffold can be readily functionalized to create donor-π-acceptor (D–π–A) type molecules. In these systems, the imidazo[1,5-a]pyridine moiety typically serves as the electron-rich donor component. rsc.org

When paired with a suitable electron-accepting molecule, these derivatives can form charge-transfer complexes, which are fundamental to organic semiconductivity. The efficiency of charge transport in these materials is heavily influenced by molecular packing in the solid state and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO is largely located on the electron-rich imidazo[1,5-a]pyridine ring, facilitating its role as an electron donor. rsc.org This ability to form materials with distinct donor and acceptor domains allows for the creation of pathways for charge carriers to move, which is the defining characteristic of a semiconductor. While specific conductivity metrics are still emerging, the inherent electronic properties and structural versatility of these compounds establish them as a promising class of materials for organic electronics. researchgate.net

Organic Light-Emitting Diodes (OLEDs)

The intense and tunable luminescence of imidazo[1,5-a]pyridine derivatives makes them highly suitable for use as emitters in Organic Light-Emitting Diodes (OLEDs). researchgate.netresearchgate.net Their unique photophysical properties, including high photoluminescence quantum yields (PLQY) and large Stokes shifts, are critical for developing efficient and stable lighting and display technologies. mdpi.comrsc.org

Researchers have designed D-π-A push-pull fluorophores where the imidazo[1,5-a]pyridine core acts as the donor, a benzilimidazole unit as the acceptor, and a phenyl or fluorene (B118485) group as the π-spacer. rsc.org These molecules exhibit strong intramolecular charge transfer (ICT), leading to highly efficient greenish-yellow light emission. rsc.org By modifying the substituents on the heterocyclic core, the emission color and quantum efficiency can be precisely tuned. For instance, certain derivatives show PLQY values approaching 70% in solution and remarkably high values of up to 93% in the solid state, which is crucial for device performance. rsc.org OLEDs fabricated using these materials as the emissive layer have demonstrated good performance, paving the way for their use in solid-state lighting. rsc.org

Derivative TypeEmission ColorMax. Quantum Yield (Φ)Key Features
Imidazo[1,5-a]pyridine-Benzilimidazole (BPy-FL)Greenish-Yellow93% (Solid State)Used as an organic downconverter in hybrid white LEDs with a high Color Rendering Index (CRI) of ~90. rsc.org
Imidazo[1,5-a]pyridine-Benzilimidazole (BPy-1, BPy-2)Greenish-Yellow~70% (Solution)Characterized by excellent intramolecular charge transfer and a large Stokes shift. rsc.org
Methoxylated Imidazo[1,5-a]pyridinesBlueUp to 50%Quantum yield can be increased by strategic placement of methoxy (B1213986) substituents.

Organic Thin-Layer Field Effect Transistors (FETs)

The potential application of imidazo[1,5-a]pyridine derivatives in organic thin-layer field-effect transistors (FETs) has been noted, stemming from the promising charge-transport characteristics inherent to the molecular structure. rsc.orgresearchgate.net A material suitable for the active channel in an FET must be able to efficiently transport charge carriers (electrons or holes) when a voltage is applied to the gate electrode. The development of D-π-A systems based on the imidazo[1,5-a]pyridine core demonstrates that these molecules possess the fundamental electronic properties required for such charge transport. rsc.org

However, detailed studies characterizing the performance of specific imidazo[1,5-a]pyridine-6-carbonitrile derivatives within a fabricated FET device, including key metrics like charge carrier mobility, on/off current ratio, and threshold voltage, are not extensively documented in the current body of research. While the foundational properties are promising, further investigation is required to fully assess and optimize their performance in transistor applications.

Photovoltaic Devices

The imidazo[1,5-a]pyridine scaffold has been identified as a valuable component in technologies related to solar energy conversion. researchgate.net Their strong light absorption and electron-donating capabilities make them attractive candidates for use as sensitizers in dye-sensitized solar cells (DSSCs). In a DSSC, the dye absorbs photons from sunlight, promoting an electron to an excited state. This excited electron is then injected into the conduction band of a semiconductor, typically titanium dioxide, generating a photocurrent. nih.gov

Chemical and Physical Sensing Technologies

The distinct and sensitive fluorescence of imidazo[1,5-a]pyridine derivatives has been widely exploited in the development of chemical sensors and fluorescent probes. rsc.orgmdpi.com These molecules can be engineered to undergo a change in their fluorescence intensity or color upon interaction with a specific analyte or a change in their local environment. This response is often driven by mechanisms such as intramolecular charge transfer (ICT), Förster resonance energy transfer (FRET), or aggregation-induced emission (AIE). rsc.org

Derivatives have been designed as "turn-on" fluorescent probes for biologically important species like sulfite, with large Stokes shifts (up to 174 nm) that minimize self-absorption and low detection limits (as low as 70 nM). Probes capable of detecting sulfur dioxide in the near-infrared (NIR) region with ultra-large Stokes shifts (460 nm) have also been developed for imaging within mitochondria. mdpi.com Furthermore, their solvatochromic behavior—a change in emission properties with solvent polarity—makes them excellent probes for studying the dynamics and fluidity of cell membranes. mdpi.com The proton-responsive nature of the imidazo[1,5-a]pyridine nitrogen atom has also been utilized to create fluorescent pH sensors that exhibit an "on-off-on" switching behavior. rsc.orgrsc.org

Probe DerivativeTarget Analyte/ApplicationSensing MechanismKey Performance Metric
IPY-SO₂Sulfite (SO₃²⁻)Intramolecular Charge Transfer (ICT)75-fold "turn-on" fluorescence, 70 nM detection limit.
IPB-RL-1Sulfur Dioxide (SO₂) in mitochondriaFörster Resonance Energy Transfer (FRET)Near-infrared (NIR) ratiometric sensing, 460 nm Stokes shift. mdpi.com
Various DerivativesCell Membrane ProbesSolvatochromismSuccessful intercalation in lipid bilayers to report on membrane fluidity. mdpi.com
BPy DerivativespH (Acids/Bases)Protonation/DeprotonationReversible "on-off-on" fluorescence switching. rsc.org

Precursors for N-Heterocyclic Carbenes

The imidazo[1,5-a]pyridine skeleton provides a versatile and robust platform for generating stable N-heterocyclic carbenes (NHCs). researchgate.net NHCs are a class of persistent carbenes that are widely used as ligands in organometallic chemistry and homogeneous catalysis due to their strong σ-donating properties. The precursors to these NHCs are typically the corresponding N-heterocyclic salts, in this case, imidazo[1,5-a]pyridinium salts. researchgate.net

Efficient, single-step, three-component coupling reactions have been developed to synthesize these imidazo[1,5-a]pyridinium salt precursors in high yields under mild conditions. These methods allow for the incorporation of diverse functional groups and chiral substituents, which in turn allows for fine-tuning of the steric and electronic properties of the resulting NHC ligand. Deprotonation of these salts yields the free carbene, which can be trapped by coordination to a transition metal, such as rhodium(I) or iridium(I), to form stable mono- or biscarbene complexes. mdpi.com The development of chiral NHC-oxazoline ligands from this scaffold has proven effective in enantioselective catalysis.

Ligands in Coordination Chemistry

Beyond their role in NHC chemistry, imidazo[1,5-a]pyridine derivatives are excellent ligands for a wide variety of metal ions. researchgate.net Their structure contains multiple nitrogen atoms that can act as coordination sites, allowing them to function as bidentate or tridentate chelating ligands. mdpi.com They have been shown to form stable complexes with numerous transition metals, including but not limited to zinc(II), copper(I/II), iridium(III), nickel(II), cobalt(II), and iron(II). mdpi.comnih.gov

The coordination chemistry of these ligands is rich and versatile. For example, ditopic imidazo[1,5-a]pyridine derivatives have been used as building blocks to construct one- and two-dimensional coordination polymers with zinc(II) nodes. mdpi.com The ability to form such extended structures is of great interest for the development of new materials with applications in areas like catalysis and gas storage. The formation of an imidazo[1,5-a]pyridine derivative can even be templated by the presence of a metal ion like Fe(II), highlighting the strong interaction between the heterocyclic core and metal centers. The incorporation of these ligands into hybrid organic-inorganic salts, such as with tetrachloridomanganate(II) anions, is also being explored to create new materials with unique solid-state properties. nih.gov

Future Directions in Imidazo 1,5 a Pyridine 6 Carbonitrile Research

Development of Novel and Sustainable Synthetic Methodologies for Enhanced Scalability

Future research will likely focus on developing more efficient, scalable, and environmentally benign methods for synthesizing Imidazo[1,5-a]pyridine-6-carbonitrile and its derivatives. While classical methods exist, they often involve harsh conditions or generate significant waste. acs.org

Emerging strategies are expected to include:

Catalytic C-H Functionalization: Direct functionalization of the imidazo[1,5-a]pyridine (B1214698) core avoids the need for pre-functionalized starting materials, offering a more atom-economical approach.

Flow Chemistry: Continuous flow synthesis can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes.

Green Chemistry Approaches: The use of greener solvents, catalysts, and energy sources will be crucial. For instance, developing catalytic systems that operate in aqueous media or employ biodegradable catalysts is a key area of interest. acs.org A comparison of traditional versus potential green synthetic approaches is outlined below.

ParameterTraditional SynthesisFuture Sustainable Synthesis
Catalyst Often stoichiometric reagents or heavy metalsRecyclable catalysts, biocatalysts
Solvent Volatile organic compounds (VOCs)Water, supercritical fluids, ionic liquids
Energy Input High temperatures, prolonged heatingMicrowave irradiation, photochemistry
Atom Economy Moderate to lowHigh, minimizing waste
Scalability Often challengingDesigned for continuous production

Exploration of Under-Explored Reactivity Pathways for Diverse Chemical Diversification

The this compound scaffold possesses multiple reactive sites that are yet to be fully explored. Future investigations will likely delve into novel transformations to create a wider array of derivatives with diverse functionalities.

Key areas for exploration include:

Reactions at the Imidazole (B134444) Ring: While electrophilic substitution is known to occur, exploring a broader range of electrophiles and developing regioselective reactions will be important. researchgate.net

Functionalization of the Pyridine (B92270) Ring: The pyridine ring offers opportunities for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Transformations of the Nitrile Group: The carbonitrile moiety is a versatile functional group that can be converted into amines, amides, carboxylic acids, and tetrazoles, each offering different chemical properties and potential applications.

Reactive SitePotential Reaction TypeResulting Functional GroupPotential Application
Imidazole RingElectrophilic Aromatic SubstitutionHalogenation, Nitration, AcylationModulation of electronic properties
Pyridine RingNucleophilic Aromatic SubstitutionAlkoxylation, AminationAltering solubility and biological interactions
Nitrile GroupReductionPrimary AmineIntroduction of a basic center, coordination site
Nitrile GroupHydrolysisCarboxylic AcidBioisosteric replacement, linker for conjugation

Rational Design of Advanced Materials with Tailored Optoelectronic and Photophysical Characteristics

Imidazo[1,5-a]pyridine derivatives are known for their interesting photophysical properties, including fluorescence. mdpi.com Future research will focus on the rational design of new materials based on this compound with specific optoelectronic and photophysical characteristics for applications in areas like organic light-emitting diodes (OLEDs), sensors, and bio-imaging. researchgate.netmdpi.com

Key research directions include:

Tuning Emission Properties: By systematically modifying the substituents on the imidazo[1,5-a]pyridine core, it is possible to tune the emission color, quantum yield, and lifetime of the resulting fluorophores. mdpi.com

Development of Mechanochromic and Vapochromic Materials: The rigid structure of the imidazo[1,5-a]pyridine scaffold makes it a good candidate for the development of materials that change their optical properties in response to mechanical stress or exposure to chemical vapors.

Aggregation-Induced Emission (AIE): Investigating derivatives that exhibit AIE, where fluorescence is enhanced in the aggregated state, could lead to novel sensors and imaging agents. nih.gov

Derivative TypePotential PropertyApplication
Donor-Acceptor SystemsTunable Emission WavelengthsOLEDs, Fluorescent Probes
Planar, Extended π-SystemsHigh Charge Carrier MobilityOrganic Field-Effect Transistors (OFETs)
Systems with Rotatable GroupsMechanochromic LuminescenceStress Sensors, Security Inks

Integration into Supramolecular Assemblies and Nanostructures for Advanced Functional Systems

The nitrogen atoms in the imidazo[1,5-a]pyridine ring system and the nitrile group can act as coordination sites for metal ions, making this compound an excellent building block for supramolecular assemblies and nanostructures.

Future research in this area will likely involve:

Metal-Organic Frameworks (MOFs): The use of this compound as a ligand in the construction of MOFs could lead to materials with applications in gas storage, separation, and catalysis.

Coordination Polymers: The formation of one-, two-, or three-dimensional coordination polymers can result in materials with interesting magnetic, optical, or electronic properties.

Self-Assembled Monolayers (SAMs): The functionalization of surfaces with this compound derivatives could be used to create novel sensors or to modify the electronic properties of materials.

Q & A

Q. What are the common synthetic routes for Imidazo[1,5-a]pyridine-6-carbonitrile derivatives, and how can reaction conditions be optimized?

this compound derivatives are typically synthesized via cyclization or condensation reactions. For example, chlorinated pyridines and imidazole precursors are reacted under controlled conditions, often using catalysts like imidazole (in aqueous media) to enhance yield . Optimization involves adjusting parameters such as solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and stoichiometric ratios of reagents. Reaction monitoring via TLC or HPLC is critical to identify intermediate stages and final product purity .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

Standard protocols include:

  • NMR spectroscopy (¹H and ¹³C) to confirm regioselectivity and substituent positions .
  • IR spectroscopy to identify functional groups (e.g., nitrile stretches near 2200 cm⁻¹) .
  • Mass spectrometry (MS) for molecular weight validation .
  • X-ray crystallography for resolving ambiguous structural features, particularly in polymorphic forms .

Q. How are this compound derivatives applied in medicinal chemistry research?

These derivatives are explored as pharmacophores due to their structural versatility. For instance:

  • Substitutions at the 3-position (e.g., aryl groups) enhance binding to kinase targets .
  • The nitrile group at the 6-position improves metabolic stability, making it suitable for lead optimization in anticancer or antiviral drug discovery .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Quantum chemical calculations (e.g., DFT) and molecular docking studies enable prediction of reaction pathways and regioselectivity. For example:

  • Transition state analysis identifies energetically favorable pathways for cyclization .
  • Docking simulations with biological targets (e.g., enzymes) prioritize derivatives with optimal binding affinities . Tools like Gaussian or ORCA are used for these simulations, validated against experimental kinetic data .

Q. What strategies resolve contradictions in pharmacological data across this compound derivatives?

Discrepancies in bioactivity (e.g., varying IC₅₀ values) often arise from structural nuances. Methodological approaches include:

  • Comparative bioassays under standardized conditions (e.g., fixed cell lines, assay buffers) .
  • SAR (Structure-Activity Relationship) studies to isolate the impact of specific substituents (e.g., electron-withdrawing groups at the 6-position) .
  • Meta-analysis of published data to identify trends in potency vs. lipophilicity or steric hindrance .

Q. How can factorial design optimize reaction parameters for synthesizing this compound derivatives?

A 2³ factorial design evaluates three factors (e.g., temperature, catalyst loading, solvent ratio) to minimize experimental runs while maximizing yield. For example:

  • Response surface methodology (RSM) identifies non-linear interactions between variables .
  • ANOVA analysis prioritizes significant factors (e.g., temperature > catalyst) for scale-up . Software like Minitab or Design-Expert streamlines this process .

Q. What mechanistic insights explain regioselectivity in this compound synthesis?

Regioselectivity is governed by electronic and steric effects:

  • Electron-deficient pyridine rings favor nucleophilic attack at the 6-position .
  • Steric hindrance from bulky substituents (e.g., phenyl groups) directs reactivity to less hindered sites . Mechanistic studies using isotopic labeling (e.g., ¹⁵N) or in-situ NMR clarify intermediate formation .

Methodological Guidelines

  • For synthetic challenges : Pre-screen reaction conditions via high-throughput experimentation (HTE) to accelerate optimization .
  • For data validation : Cross-reference computational predictions with experimental results (e.g., XRD for crystal structure confirmation) .
  • For bioactivity discrepancies : Use orthogonal assays (e.g., SPR vs. cell-based) to verify target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.